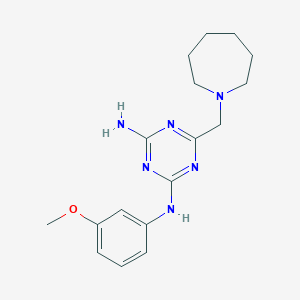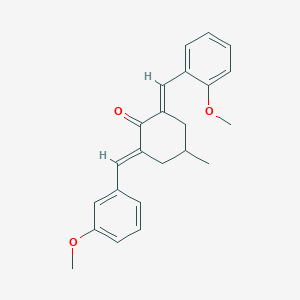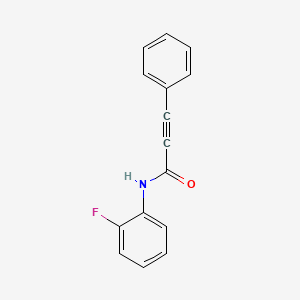![molecular formula C15H21NO2 B5312126 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used as a research chemical and has been found to have potential applications in the field of pain management. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
作用機序
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide acts on the mu opioid receptor, which is located in the brain and spinal cord. When 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide binds to the mu opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the relief of pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been found to have other biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has also been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
実験室実験の利点と制限
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages as a research chemical. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the mu opioid receptor. However, its potential for abuse and toxicity limit its use in laboratory experiments, and it is important to handle the compound with caution.
将来の方向性
There are several future directions for research on 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu opioid receptor. Another area of interest is the development of new formulations that can be used for pain management. Additionally, further studies are needed to determine the long-term effects of 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide on the brain and body, as well as its potential for abuse and addiction.
合成法
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can be synthesized through a multistep process starting with the reaction of 2-bromotoluene with magnesium in the presence of ether to form 2-methylphenylmagnesium bromide. This is then reacted with ethyl 2-bromopropionate to form 2-(2-methylphenyl)propionic acid ethyl ester. The final step involves the reaction of the ethyl ester with tetrahydrofuran and hydroxylamine hydrochloride to form 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide.
科学的研究の応用
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential use as an analgesic in the treatment of pain. It has been found to have a high affinity for the mu opioid receptor, which is responsible for mediating pain relief. In preclinical studies, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have potent analgesic effects, with a potency similar to that of morphine.
特性
IUPAC Name |
2-(2-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-3-4-7-13(11)10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXFNQCLKKOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)


![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)